Nearly Quantitative Isomerization to the 1,2,3,4-Isomer via Ruthenium Catalysis
The 1,2,3,6-tetrahydropyridazine isomer undergoes homogeneous isomerization to its 1,2,3,4-counterpart with almost quantitative conversion and complete chemoselectivity when treated with RuCl₂(PPh₃)₄ at 100 °C [1]. In contrast, the cluster complex H₄Ru₄(CO)₁₂ exhibits lower activity under identical conditions, and HRh(PPh₃)₄ yields unsatisfactory results [1].
| Evidence Dimension | Isomerization conversion efficiency |
|---|---|
| Target Compound Data | Almost quantitative conversion |
| Comparator Or Baseline | H₄Ru₄(CO)₁₂: lower activity; HRh(PPh₃)₄: unsatisfactory results |
| Quantified Difference | Near-quantitative vs. low/unsatisfactory activity |
| Conditions | RuCl₂(PPh₃)₄, 100 °C, pressure vessel |
Why This Matters
This provides a reliable, high-yielding route to the 1,2,3,4-isomer, a valuable scaffold in medicinal chemistry, avoiding the need for separate, less efficient synthetic pathways.
- [1] Menchi, G., Matteoli, U., Scrivanti, A., Paganelli, S., & Botteghi, C. (1988). Homogeneous isomerization of 1,2-dicarbethoxy-1,2,3,6-tetrahydropyridazine by ruthenium complexes. Journal of Organometallic Chemistry, 354(2), 215–220. View Source
